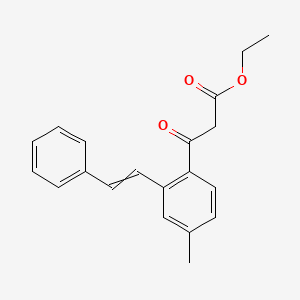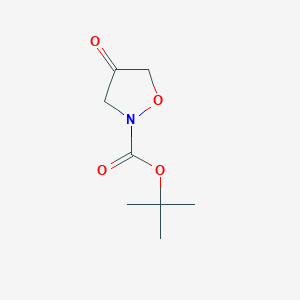
Fmoc-N-amido-PEG20-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N-amido-PEG20-acid is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .
Synthesis Analysis
The synthesis of Fmoc-N-amido-PEG20-acid involves Fmoc solid-phase peptide synthesis (SPPS) . This process includes deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis
Fmoc-N-amido-PEG20-acid has a molecular weight of 1192.4 g/mol and a molecular formula of C58H97NO24 . It contains an Fmoc-protected amine and a terminal carboxylic acid .Chemical Reactions Analysis
The Fmoc group in Fmoc-N-amido-PEG20-acid can be deprotected under basic conditions to obtain the free amine . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Fmoc-N-amido-PEG20-acid is a PEG derivative with a hydrophilic PEG spacer that increases solubility in aqueous media . It has a molecular weight of 1192.4 g/mol and a molecular formula of C58H97NO24 .Applications De Recherche Scientifique
Acid-labile Handles for Solid-phase Synthesis
Fmoc chemistry, a cornerstone in peptide synthesis, employs acid-labile handles for the efficient assembly of peptide chains. The modification with Fmoc-N-amido-PEG20-acid facilitates the synthesis of peptide N-alkylamides, offering a controlled approach to modify peptide terminals for therapeutic and bioengineering applications. This methodology supports the synthesis of complex peptide structures with high purity and yield, evidencing its utility in producing biologically active peptides and proteins (Songster, Vagner, & Bárány, 2004).
Enhancing Peptide Stability and Functionality
The incorporation of Fmoc-N-amido-PEG20-acid into peptides enhances their stability and functionality, as demonstrated in the synthesis of antimicrobial peptides like indolicidin. This approach provides a robust framework for the preparation of peptides with improved bioactivity and stability, leveraging solid-phase synthesis techniques to achieve high yields and purity (van Abel et al., 2009).
Nanoparticle Conjugation for Biomedical Applications
Fmoc-N-amido-PEG20-acid serves as a versatile linker in the conjugation of peptides to nanoparticles, enabling the synthesis of functionalized gold nanoparticles. This application demonstrates the compound's capacity to facilitate the attachment of biomolecules to inorganic substrates, paving the way for the development of nanomaterials with specific biological functions (Sung et al., 2004).
Advanced Materials and Drug Delivery Systems
The utility of Fmoc-N-amido-PEG20-acid extends to the development of novel materials and drug delivery systems. Its incorporation into polymers and peptides contributes to the creation of self-assembling materials with potential applications in biomedicine, including the formulation of nanocarriers for targeted drug delivery. These applications illustrate the compound's role in advancing drug delivery technologies and fabricating materials with tailored biological interactions (Zhang et al., 2015).
Orientations Futures
While specific future directions for Fmoc-N-amido-PEG20-acid were not found in the search results, it’s worth noting that PEG linkers like Fmoc-N-amido-PEG20-acid are widely used in drug delivery and biomedical research . Their ability to increase solubility in aqueous media and to undergo further conjugations makes them valuable tools in these fields .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H97NO24/c60-57(61)9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-59-58(62)83-51-56-54-7-3-1-5-52(54)53-6-2-4-8-55(53)56/h1-8,56H,9-51H2,(H,59,62)(H,60,61) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKBHNBKAGGRHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H97NO24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-amido-PEG20-acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

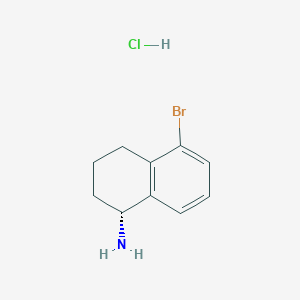
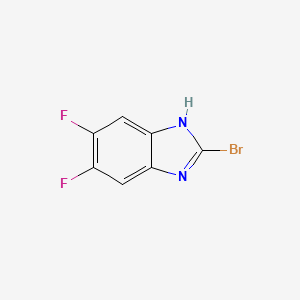
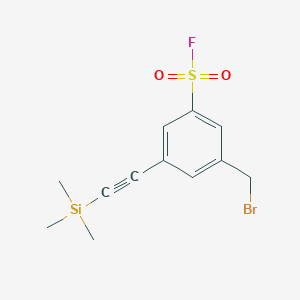
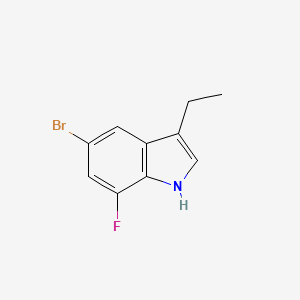
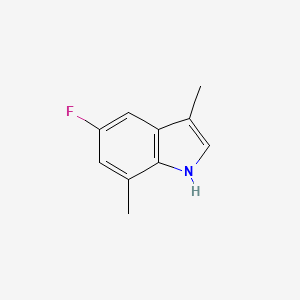
![5-Bromo-3-iodo-imidazo[1,2-a]pyridine](/img/structure/B1449065.png)
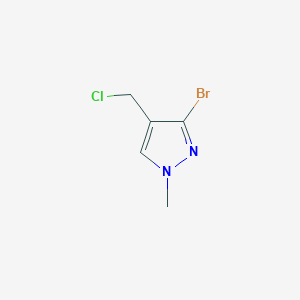
![1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride](/img/structure/B1449068.png)
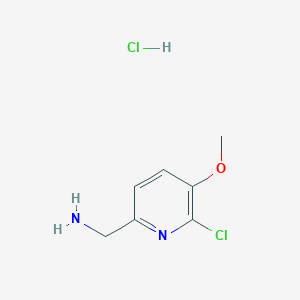
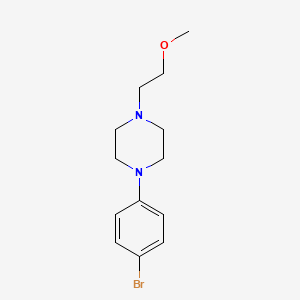
![Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride](/img/structure/B1449074.png)
![(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1449075.png)
